REACTION_CXSMILES
|
O1CCCCC1[O:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24]CC)=[O:23])[C:13](=[O:15])[CH3:14].C(O)C.[OH-].[Na+]>Cl.O>[OH:7][CH:8]([CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:9][CH2:10][CH2:11][N:12]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23])[C:13](=[O:15])[CH3:14] |f:2.3|
|
Name
|
ethyl 7-{N-[4-(2-tetrahydropyranyloxy)nonyl]acetamido}heptanoate
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Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC(CCCN(C(C)=O)CCCCCCC(=O)OCC)CCCCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
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Details
|
the mixture is kept at ambient temperature for an additional twenty hours
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Type
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CUSTOM
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Details
|
Most of the ethanol is removed by evaportion in vacuo
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Type
|
ADDITION
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Details
|
the resulting solution is diluted with water (100 ml.)
|
Type
|
EXTRACTION
|
Details
|
This solution is extracted, once with ether
|
Type
|
EXTRACTION
|
Details
|
The oil that separates is extracted into ether
|
Type
|
EXTRACTION
|
Details
|
the ethereal extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCN(C(C)=O)CCCCCCC(=O)O)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |